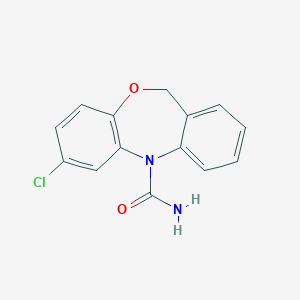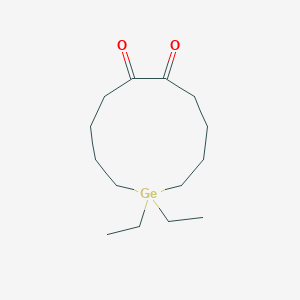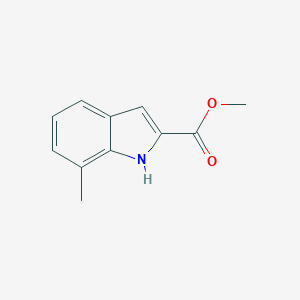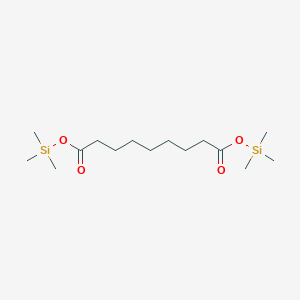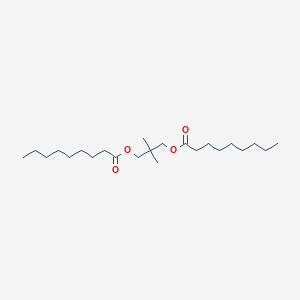
2,2-Dimethylpropane-1,3-diyl dinonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylpropane-1,3-diyl dinonanoate (DPDN) is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DPDN is a diester of 2,2-dimethylpropane-1,3-diol and nonanoic acid, and it is commonly used as a crosslinking agent in polymer chemistry. In recent years, DPDN has been explored for its potential applications in various fields, including drug delivery, biodegradable materials, and tissue engineering.
作用机制
The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dinonanoate is not fully understood, but it is believed to be related to its ability to form crosslinks between polymer chains. This crosslinking can enhance the mechanical properties of polymers and improve their stability and biocompatibility. In drug delivery systems, 2,2-Dimethylpropane-1,3-diyl dinonanoate can also control the release of drugs by modulating the diffusion rate through the crosslinked polymer matrix.
生化和生理效应
2,2-Dimethylpropane-1,3-diyl dinonanoate has been shown to have low toxicity and is generally considered safe for use in biomedical applications. In vitro studies have demonstrated that 2,2-Dimethylpropane-1,3-diyl dinonanoate can support cell growth and proliferation, and it has been used as a scaffold material for tissue engineering. However, more studies are needed to fully understand the long-term effects of 2,2-Dimethylpropane-1,3-diyl dinonanoate on living organisms.
实验室实验的优点和局限性
One of the main advantages of 2,2-Dimethylpropane-1,3-diyl dinonanoate is its ability to form stable crosslinks between polymer chains, which can improve the mechanical properties of materials. 2,2-Dimethylpropane-1,3-diyl dinonanoate is also biocompatible and biodegradable, making it an attractive material for biomedical applications. However, the synthesis of 2,2-Dimethylpropane-1,3-diyl dinonanoate can be challenging, and the purification process can be time-consuming and expensive.
未来方向
There are several potential future directions for research on 2,2-Dimethylpropane-1,3-diyl dinonanoate. One area of interest is the development of new drug delivery systems using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a carrier. Researchers are also exploring the use of 2,2-Dimethylpropane-1,3-diyl dinonanoate in tissue engineering applications, such as the development of scaffolds for bone and cartilage regeneration. In addition, there is growing interest in using 2,2-Dimethylpropane-1,3-diyl dinonanoate as a crosslinking agent for biodegradable polymers, which could have applications in the development of sustainable materials.
合成方法
2,2-Dimethylpropane-1,3-diyl dinonanoate can be synthesized through the esterification reaction between 2,2-dimethylpropane-1,3-diol and nonanoic acid using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation and recrystallization.
科学研究应用
2,2-Dimethylpropane-1,3-diyl dinonanoate has been extensively studied for its potential applications in drug delivery systems. Due to its biocompatibility and biodegradability, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been used as a carrier for various drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs. In addition, 2,2-Dimethylpropane-1,3-diyl dinonanoate has been explored as a potential material for tissue engineering, as it can be modified to mimic the extracellular matrix and support cell growth and differentiation.
属性
CAS 编号 |
15834-05-6 |
|---|---|
产品名称 |
2,2-Dimethylpropane-1,3-diyl dinonanoate |
分子式 |
C23H44O4 |
分子量 |
384.6 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3-nonanoyloxypropyl) nonanoate |
InChI |
InChI=1S/C23H44O4/c1-5-7-9-11-13-15-17-21(24)26-19-23(3,4)20-27-22(25)18-16-14-12-10-8-6-2/h5-20H2,1-4H3 |
InChI 键 |
AHSZBZTYLKTYJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
规范 SMILES |
CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC |
其他 CAS 编号 |
15834-05-6 |
Pictograms |
Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




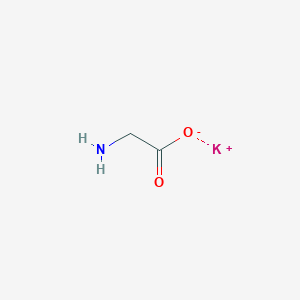


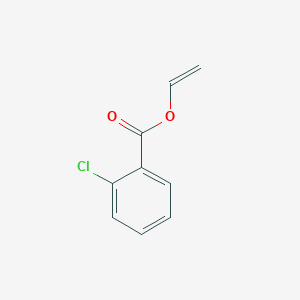
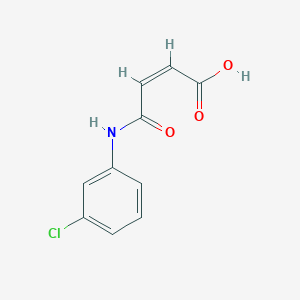
![Silane, triethoxy(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B99406.png)
